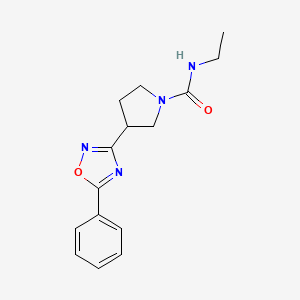

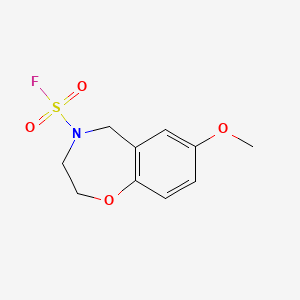

N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This type of compound is often found in drugs and other pharmaceutical products .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . For example, Bhadraiah et al. reported a Chloramine-T mediated synthesis of N-phenyl pyrazolines by cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

1,2,4-Oxadiazoles can participate in various chemical reactions. For instance, they can undergo annulation reactions, followed by desulfurization/intramolecular rearrangement . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, a compound with a similar structure was reported to be a beige powder with a melting point of 218–219°C .Scientific Research Applications

Synthesis and Biological Activity Prediction

One study detailed the synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazol-5-yl group, which is structurally similar to the compound . These compounds were synthesized through a one-pot condensation process and their biological activities were predicted using PASS (Prediction of Activity Spectra for Substances). The synthesized compounds showed potential for various biological activities, highlighting the versatility of this chemical framework in drug development (Kharchenko, Detistov, & Orlov, 2008).

Antibacterial Activity

Another area of research explored the antibacterial properties of compounds containing the 1,2,4-oxadiazole ring. A study synthesized derivatives that were tested for their antibacterial activity, with some compounds showing effectiveness against bacterial strains. This suggests that modifications to the chemical structure can lead to compounds with useful antibacterial properties (Singh & Kumar, 2015).

Anticancer and Antimicrobial Agents

Research has also been conducted on the development of 1,2,4-oxadiazole derivatives as potential anticancer and antimicrobial agents. For instance, compounds containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing promising results in some cases. This highlights the compound's potential utility in developing new cancer treatments (Ravinaik et al., 2021).

Additionally, another study focused on synthesizing and evaluating new pyrrole derivatives, including those with 1,3-oxazole fragments, for their antimicrobial properties. The findings indicated significant anti-staphylococcus activity, suggesting potential applications in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2020).

Mechanism of Action

While the specific mechanism of action of “N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” is not provided in the search results, 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The mechanism of action of these compounds often involves interactions with biological targets, leading to inhibition of certain processes or pathways.

Future Directions

The future directions for research on “N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” and similar compounds could include further exploration of their potential as anti-infective agents , as well as investigation of their potential in other applications, such as high-energy molecules or energetic materials .

Properties

IUPAC Name |

N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-16-15(20)19-9-8-12(10-19)13-17-14(21-18-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUMGTGJDGKSTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2817810.png)

![3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817813.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)